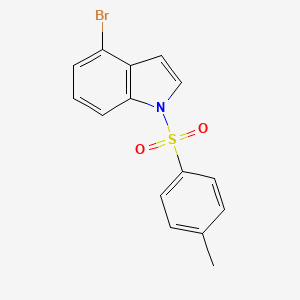
4-bromo-1-tosylindole
概要
説明
4-bromo-1-tosylindole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a bromine atom at the 4-position and a toluene-4-sulfonyl group attached to the nitrogen atom of the indole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tosylindole typically involves the following steps:
Bromination: The indole ring is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Sulfonylation: The brominated indole is then reacted with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-bromo-1-tosylindole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-(toluene-4-sulfonyl)-1H-indole or 4-thiocyanato-1-(toluene-4-sulfonyl)-1H-indole.
Oxidation Reactions: Products include various oxidized forms of the indole ring.
Reduction Reactions: Products include de-brominated or de-sulfonylated indole derivatives.
科学的研究の応用
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-1-tosylindole serves as an essential building block in the synthesis of more complex molecules. Its bromine and tosyl groups enable various substitution reactions, making it a valuable precursor for synthesizing diverse indole derivatives. For instance, it can undergo nucleophilic substitution where the bromine atom is replaced by amines or thiols, leading to products like 4-azido-1-(toluene-4-sulfonyl)-1H-indole.
Reactions and Mechanisms
The compound participates in several types of reactions:
- Substitution Reactions : Reacts with nucleophiles such as sodium azide or potassium thiocyanate.
- Oxidation and Reduction Reactions : Can be oxidized to form various products or reduced to remove functional groups.
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Substitution | Sodium azide | 4-Azido-1-(toluene-4-sulfonyl)-1H-indole |
| Oxidation | Potassium permanganate | Oxidized indole derivatives |
| Reduction | Lithium aluminum hydride | De-brominated or de-sulfonylated indole derivatives |
Biological Applications
Potential Biological Activities
Research has indicated that this compound exhibits promising biological activities. It has been investigated for its interactions with biological molecules, potentially leading to therapeutic applications. For example, it has been transformed into various derivatives that are evaluated for their anti-malarial properties against strains of Plasmodium falciparum .
Case Study: Antimalarial Activity
In a study focusing on tricyclic indoles derived from this compound, certain derivatives showed significant inhibitory effects against Plasmodium falciparum, with IC50 values indicating potent activity without cytotoxicity in human cells . This highlights the compound's potential as a lead structure for developing new antimalarial agents.
Medicinal Chemistry
Drug Development Precursor
The compound is being explored as a precursor for drug development due to its ability to form bioactive molecules. For instance, researchers have synthesized novel indoles based on the structure of this compound and evaluated them for antiviral activities against influenza viruses . The pharmacokinetic profiles of these derivatives demonstrated favorable absorption and distribution characteristics.
Table 2: Pharmacokinetic Parameters of Indole Derivatives
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | AUC last (hr*ng/mL) | T½ (h) | F (%) |
|---|---|---|---|---|---|---|
| Indole A | Mouse | 10 | 3490 ± 1200 | 16100 ± 2420 | 3.6 | 95 ± 14 |
| Indole B | Dog | 2.5 | 1090 ± 505 | 3020 ± 719 | 5.8 | 68 ± 11 |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity allows for the synthesis of materials with specific properties tailored for various applications in pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-bromo-1-tosylindole involves its interaction with various molecular targets. The bromine atom and the toluene-4-sulfonyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromo-1-(toluene-4-sulfonyl)-1H-imidazole: Similar structure but contains an imidazole ring instead of an indole ring.
4-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrole: Similar structure but contains a pyrrole ring instead of an indole ring.
Uniqueness
4-bromo-1-tosylindole is unique due to the presence of both the bromine atom and the toluene-4-sulfonyl group on the indole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C15H12BrNO2S |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
4-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 |
InChIキー |
LLWDHSQCZPPQDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














